2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride
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Overview
Description
2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride is a chemical compound with the molecular formula C12H12ClN3O2 and a molecular weight of 265.7
Mechanism of Action
Target of Action
It is known that benzofuro[3,2-d]pyrimidine derivatives, which this compound is a part of, have been considered as templates for drug discovery for many years and demonstrate a broad spectrum of biological activities .
Mode of Action
It is known that benzofuro[3,2-d]pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Pharmacokinetics
Action Environment
The compound’s predicted melting point (158-160 °c) and boiling point (4764±300 °C) suggest that it may have certain stability under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50 °C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield the desired product in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a protein kinase inhibitor, which could be useful in studying cellular signaling pathways.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit protein kinases involved in cell growth and differentiation.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
2-(Benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol hydrochloride can be compared to other similar compounds, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
These compounds share a fused pyrimidine ring system and exhibit similar biological activities, such as protein kinase inhibition . this compound is unique due to its specific structure, which may confer distinct binding properties and selectivity towards certain kinases.
Properties
IUPAC Name |
2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2.ClH/c16-6-5-13-12-11-10(14-7-15-12)8-3-1-2-4-9(8)17-11;/h1-4,7,16H,5-6H2,(H,13,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPPAKZLXBRABF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=NC=N3)NCCO.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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